molecular formula C11H20N2O4 B12633881 [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane CAS No. 921772-02-3

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane

Cat. No.: B12633881
CAS No.: 921772-02-3
M. Wt: 244.29 g/mol
InChI Key: ZKKOSPNFEPWOJF-MNOVXSKESA-N
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Description

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane is a complex organic compound characterized by its unique structural configuration. This compound features a cyclohexane ring substituted with a dinitropentan-2-yl group, which imparts distinct chemical properties and reactivity. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, such as pentane, followed by cyclization to form the cyclohexane ring. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the nitro groups.

Scientific Research Applications

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3S)-1,3-dinitropentan-2-yl]benzene: Similar structure but with a benzene ring instead of cyclohexane.

    [(2S,3S)-1,3-dinitropentan-2-yl]cyclopentane: Similar structure but with a cyclopentane ring.

Uniqueness

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

921772-02-3

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane

InChI

InChI=1S/C11H20N2O4/c1-2-11(13(16)17)10(8-12(14)15)9-6-4-3-5-7-9/h9-11H,2-8H2,1H3/t10-,11+/m1/s1

InChI Key

ZKKOSPNFEPWOJF-MNOVXSKESA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1CCCCC1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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